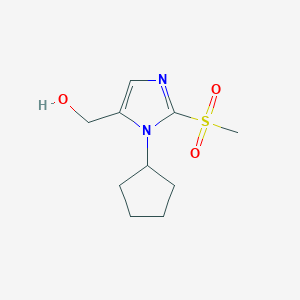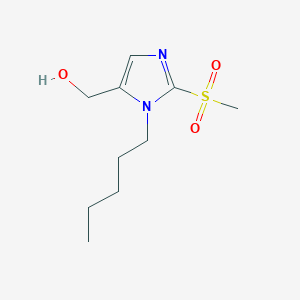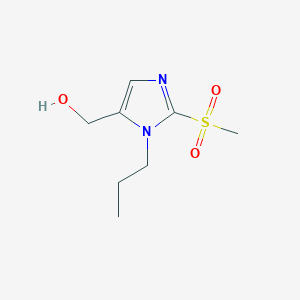![molecular formula C10H18N2O3S B6340084 [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-77-0](/img/structure/B6340084.png)
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol (MSI) is an organic compound that has recently gained attention due to its potential applications in scientific research. MSI is a small molecule that has a unique chemical structure that is capable of binding to a variety of proteins and other molecules. MSI has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Methane Utilization and Biotechnological Applications
Methanotrophs in Biotechnology : Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide range of biotechnological applications. These applications include the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites (methanol, formaldehyde, organic acids, ectoine), lipids for biodiesel and health supplements, and vitamin B12. Methanotrophs can be genetically engineered to produce new compounds such as carotenoids or farnesene, and their enzymes, such as dehydrogenases and catalase, have high conversion efficiencies for generating methanol or sequestering CO2 as formic acid. Additionally, live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, biosensors, or directly generating electricity (Strong, Xie, & Clarke, 2015).
Catalytic Conversion of Methane
Direct Oxidation of Methane to Methanol : Advances in the direct oxidation of methane to methanol (DMTM) have been explored, focusing on both heterogeneous and homogeneous oxidation processes. The conversion of methane through heterogeneous oxidation with various transition metal oxides and the challenges in achieving high yield and selectivity due to the difficulty of activating methane and controlling sequential oxidation reactions are highlighted. The need for optimizing synthesis conditions and controlling catalytic oxidation process variables is emphasized for improved performance (Han et al., 2016).
Methanogenesis and Methane Conversion Mechanisms
Methanogenesis and Microbial Methane Production : A comprehensive review of methanogenesis, the process of methane production by archaea, discusses the reverse and modified methanogenesis pathways utilized by anaerobic methane-oxidizing archaea (ANME). This review outlines the essential differences between ANME and methanogens, including the structure of methyl coenzyme M reductase, multiheme cytochromes, and the presence of menaquinones or methanophenazines. It also addresses environmental studies suggesting the involvement of ANME in sulfate-dependent anaerobic oxidation of methane (AOM), highlighting the need for further research to elucidate the molecular basis of these processes (Timmers et al., 2017).
Propriétés
IUPAC Name |
[3-(3-methylbutyl)-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-8(2)4-5-12-9(7-13)6-11-10(12)16(3,14)15/h6,8,13H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACGHAXPRWEPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)


![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)